4-(2,2,2-Trifluoroethoxy)benzaldehyde
Overview
Description
4-(2,2,2-Trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is characterized by the presence of a trifluoroethoxy group attached to a benzaldehyde moiety. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
4-(2,2,2-Trifluoroethoxy)benzaldehyde can be synthesized through the reaction of 2,2,2-Trifluoroethanol with 4-Fluorobenzaldehyde . The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
4-(2,2,2-Trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzaldehyde depends on its specific applicationThe trifluoroethoxy group can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-(2,2,2-Trifluoroethoxy)benzaldehyde can be compared with other similar compounds such as:
4-Fluorobenzaldehyde: Lacks the trifluoroethoxy group, making it less reactive in certain chemical reactions.
4-(2,2,2-Trifluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
4-(2,2,2-Trifluoroethoxy)benzyl alcohol: Contains a hydroxyl group instead of an aldehyde group, affecting its chemical behavior and uses.
These comparisons highlight the unique properties and applications of this compound in various scientific and industrial contexts.
Biological Activity
4-(2,2,2-Trifluoroethoxy)benzaldehyde is an aromatic compound characterized by the presence of a trifluoroethoxy group attached to a benzaldehyde structure. This unique substituent significantly influences its physical and chemical properties, enhancing lipophilicity and potential biological interactions. This article reviews the biological activity of this compound, focusing on its medicinal applications, interactions with biological macromolecules, and recent research findings.
The molecular formula of this compound is C₉H₇F₃O₂, with a molecular weight of approximately 202.15 g/mol. The trifluoroethoxy group contributes to its lipophilicity, which is crucial for biological interactions.
Anticancer Properties
Recent studies have indicated that compounds containing the trifluoroethoxy group exhibit significant anticancer activity. For instance, research on related chalcones has shown that substitution at specific positions on the phenyl ring can enhance antiplasmodial activity against Plasmodium falciparum, with some derivatives showing IC50 values as low as 2.2 μg/mL . This suggests that the trifluoroethoxy group may enhance the efficacy of similar compounds in targeting cancer cells.
Enzyme Interactions
The presence of the trifluoroethoxy substituent allows for unique interactions with enzymes and proteins. Studies have shown that such compounds can form covalent bonds with nucleophilic sites on proteins, potentially altering their functions and inhibiting enzymatic activities relevant to various disease processes. This property positions this compound as a candidate for further investigation in drug development.
Case Studies
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Antiplasmodial Activity : In a study involving chalcones with trifluoroethoxy groups, specific positional substitutions significantly influenced their antiplasmodial activity. Compounds with the trifluoroethoxy group at the ortho position exhibited enhanced activity compared to those at para or meta positions .
Compound Position IC50 (μg/mL) 3a o 3.0 3f o 2.2 - Enzyme Inhibition : A series of compounds based on 4-(1H-imidazol-2-yl)phenol derivatives were evaluated for their inhibitory effects on neutral sphingomyelinase 2 (nSMase2), an enzyme involved in ceramide biosynthesis linked to neurological disorders and cancer. The inclusion of a trifluoroethoxy group was found to enhance inhibitory potency compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGWQLMGMVUITG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76579-46-9 | |
Record name | 4-(2,2,2-trifluoroethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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